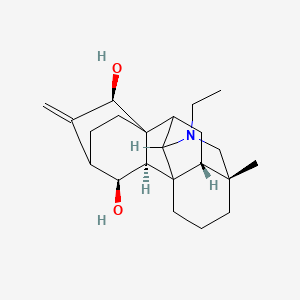

Bullatine A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

牛黄藤碱A 是一种天然存在的二萜类生物碱,是从属于毛茛科的乌头属植物牛黄藤的根中分离出来的。这种化合物以其显著的药理作用而闻名,包括抗炎、镇痛和抗风湿作用。 它在中药中传统上用于治疗慢性疼痛、关节炎和外伤 .

准备方法

合成路线和反应条件: 牛黄藤碱A 可以通过一系列化学反应从简单的有机化合物合成 反应条件通常需要特定的催化剂、溶剂和温度控制,以确保所需的产物产率和纯度 .

工业生产方法: 牛黄藤碱A 的工业生产涉及从牛黄藤根中提取和纯化。该过程包括:

提取: 根部干燥并研磨成细粉,然后使用乙醇或甲醇进行溶剂提取。

化学反应分析

Mechanism of Action: P2X7 Receptor Antagonism

Bullatine A selectively inhibits ATP-induced activation of P2X7 receptors , which are critical in mediating inflammatory responses and pain signaling. Key findings include:

This receptor antagonism disrupts ATP-mediated inflammatory cascades, reducing pro-inflammatory cytokine release and apoptosis in microglia .

Anti-Inflammatory Pathways

This compound modulates inflammatory pathways through non-covalent interactions with cellular targets:

-

ATP Binding Site Competition : Competes with ATP for binding to P2X7 receptors, preventing ion channel activation .

-

ROS Scavenging : Indirectly reduces reactive oxygen species (ROS) by suppressing NADPH oxidase activity .

-

NF-κB Pathway Inhibition : Blocks nuclear translocation of NF-κB, reducing transcription of inflammatory mediators .

Metabolic Stability and Reactivity

While metabolic pathways (e.g., oxidation, hydrolysis) of this compound remain uncharacterized, its stability under physiological conditions is inferred from its pharmacokinetic profile:

-

Bioavailability : Limited data, but low solubility suggests hepatic first-pass metabolism.

Synthetic Challenges and Analog Studies

No peer-reviewed synthesis routes for this compound are available. Structural complexity (e.g., fused diterpene-alkaloid skeleton) poses challenges for chemical synthesis. Analog studies highlight:

-

C20 Diterpene Core : Essential for receptor binding; modifications reduce activity .

-

Aconitine-like Structure : Shares structural motifs with toxic Aconitum alkaloids but lacks cardiotoxicity .

Gaps in Chemical Reaction Data

Existing literature focuses on pharmacodynamics , not synthetic or degradative chemistry. Critical unknowns include:

-

Synthetic routes (e.g., total synthesis, semi-synthesis).

-

Degradation products under heat, light, or enzymatic conditions.

-

Cross-reactivity with non-P2X receptors.

科学研究应用

牛黄藤碱A 由于其科学研究应用而得到广泛研究,包括:

化学: 牛黄藤碱A 用作研究二萜类生物碱的合成和反应性的模型化合物。

生物学: 它用于研究炎症和疼痛管理中涉及的生物学途径。

医学: 牛黄藤碱A 正在探索其在治疗慢性疼痛、关节炎和炎症性疾病中的潜在治疗应用。

作用机制

相似化合物的比较

牛黄藤碱A 与其他二萜类生物碱进行比较,例如:

乌头碱: 以其强效镇痛和毒性特性而闻名,乌头碱是乌头属植物中另一种二萜类生物碱。与牛黄藤碱A 不同,乌头碱的毒性特征更强。

中乌头碱: 类似于乌头碱,中乌头碱具有镇痛特性,但在化学结构和毒性水平方面有所不同。

牛黄藤碱A 的独特性: 牛黄藤碱A 以其平衡的药理特征而脱颖而出,提供了显著的抗炎和镇痛作用,与其他二萜类生物碱相比,其毒性相对较低。 这使其成为治疗应用的很有希望的候选者 .

属性

CAS 编号 |

1354-84-3 |

|---|---|

分子式 |

C22H33NO2 |

分子量 |

343.5 g/mol |

IUPAC 名称 |

(1S,5R,8R,11R,14S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol |

InChI |

InChI=1S/C22H33NO2/c1-4-23-11-20(3)7-5-8-22-15(20)10-14(18(22)23)21-9-6-13(12(2)19(21)25)16(24)17(21)22/h13-19,24-25H,2,4-11H2,1,3H3/t13?,14?,15-,16+,17?,18-,19-,20+,21?,22+/m1/s1 |

InChI 键 |

OVXLNQAYPUEDSI-RQRZGUFWSA-N |

SMILES |

CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C |

手性 SMILES |

CCN1C[C@@]2(CCC[C@@]34[C@@H]2CC([C@H]31)C56C4[C@H](C(CC5)C(=C)[C@H]6O)O)C |

规范 SMILES |

CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C |

同义词 |

BULLATINE A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。